molecular formula C20H26O4 B4695637 1,1'-[1,2-ethanediylbis(oxy)]bis(4-isopropoxybenzene)

1,1'-[1,2-ethanediylbis(oxy)]bis(4-isopropoxybenzene)

Cat. No. B4695637
M. Wt: 330.4 g/mol
InChI Key: VEDVSYWTVLWNDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-[1,2-ethanediylbis(oxy)]bis(4-isopropoxybenzene), also known as EDIBI, is a chemical compound that has been widely used in scientific research. It is a colorless liquid that is soluble in organic solvents and has a molecular weight of 376.5 g/mol. EDIBI has been extensively studied due to its potential applications in various fields such as organic synthesis, drug delivery, and materials science.

Mechanism of Action

Further studies are needed to elucidate the mechanism of action of 1,1'-[1,2-ethanediylbis(oxy)]bis(4-isopropoxybenzene).
3. Biomedical Applications: There is a need for further research on the use of 1,1'-[1,2-ethanediylbis(oxy)]bis(4-isopropoxybenzene) in biomedical applications such as drug delivery and tissue engineering.
4. Materials Science Applications: Further research is needed on the use of 1,1'-[1,2-ethanediylbis(oxy)]bis(4-isopropoxybenzene) as a building block in the synthesis of materials with specific properties such as high thermal stability and electrical conductivity.
Conclusion:
In conclusion, 1,1'-[1,2-ethanediylbis(oxy)]bis(4-isopropoxybenzene) is a chemical compound that has been widely used in scientific research. It has potential applications in various fields such as organic synthesis, drug delivery, and materials science. Further research is needed to fully understand the mechanism of action of 1,1'-[1,2-ethanediylbis(oxy)]bis(4-isopropoxybenzene) and to explore its potential applications in biomedical and materials science.

Advantages and Limitations for Lab Experiments

1,1'-[1,2-ethanediylbis(oxy)]bis(4-isopropoxybenzene) has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. High Purity: 1,1'-[1,2-ethanediylbis(oxy)]bis(4-isopropoxybenzene) can be synthesized with high purity, which makes it a useful reagent in organic synthesis reactions.
2. Controlled Release: 1,1'-[1,2-ethanediylbis(oxy)]bis(4-isopropoxybenzene) can be used as a component in drug delivery systems to allow for controlled release of the drug at the desired site.
3. Biodegradable: 1,1'-[1,2-ethanediylbis(oxy)]bis(4-isopropoxybenzene) is biodegradable, which makes it a potentially useful component in drug delivery systems.
Some of the limitations of 1,1'-[1,2-ethanediylbis(oxy)]bis(4-isopropoxybenzene) include:
1. Limited Solubility: 1,1'-[1,2-ethanediylbis(oxy)]bis(4-isopropoxybenzene) has limited solubility in water, which can make it difficult to use in certain applications.
2. Limited Stability: 1,1'-[1,2-ethanediylbis(oxy)]bis(4-isopropoxybenzene) can be unstable under certain conditions, which can limit its use in some applications.
3. Limited Information: There is limited information available on the biochemical and physiological effects of 1,1'-[1,2-ethanediylbis(oxy)]bis(4-isopropoxybenzene), which can make it difficult to use in certain applications.

Future Directions

There are several future directions for research on 1,1'-[1,2-ethanediylbis(oxy)]bis(4-isopropoxybenzene). Some of these include:
1. Development of New

Scientific Research Applications

1,1'-[1,2-ethanediylbis(oxy)]bis(4-isopropoxybenzene) has been used in various scientific research applications such as:
1. Organic Synthesis: 1,1'-[1,2-ethanediylbis(oxy)]bis(4-isopropoxybenzene) has been used as a reagent in organic synthesis reactions to form complex molecules. It has been shown to be an effective reagent in the synthesis of biologically active compounds such as antitumor agents and antiviral agents.
2. Drug Delivery: 1,1'-[1,2-ethanediylbis(oxy)]bis(4-isopropoxybenzene) has been used as a component in drug delivery systems. It can act as a linker between the drug molecule and the carrier molecule, allowing for controlled release of the drug at the desired site.
3. Materials Science: 1,1'-[1,2-ethanediylbis(oxy)]bis(4-isopropoxybenzene) has been used as a building block in the synthesis of polymers and other materials. It has been shown to be a useful component in the synthesis of materials with specific properties such as high thermal stability and electrical conductivity.

properties

IUPAC Name

1-propan-2-yloxy-4-[2-(4-propan-2-yloxyphenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-15(2)23-19-9-5-17(6-10-19)21-13-14-22-18-7-11-20(12-8-18)24-16(3)4/h5-12,15-16H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDVSYWTVLWNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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